

Pharmacokinetics and Bioavailability of Cefquinome Sulfate in Cattle: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cefquinome sulfate

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Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.^[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its high resistance to β -lactamase enzymes, makes it a critical therapeutic agent in cattle for treating infections such as respiratory tract disease, mastitis, and septicemia.^{[1][2][3]} A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance. This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **cefquinome sulfate** in cattle, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of **cefquinome sulfate** in cattle has been investigated following various routes of administration, primarily intravenous (IV), intramuscular (IM), and intramammary (IMM). The key parameters from these studies are summarized below to facilitate comparison.

Table 1: Pharmacokinetic Parameters of Cefquinome in Cattle (Intravenous Administration)

Dose	Cmax ($\mu\text{g/mL}$)	Tmax (h)	AUC _{0-∞} ($\text{h}\cdot\mu\text{g/mL}$)	$t_{1/2\beta}$ (h)	Vd(ss) (L/kg)	CL (L/h/kg)	Study Popula tion	Refer ence
2 mg/kg	-	-	15.74	1.85	0.37	0.13	Premat ure Calves	[4]
1 mg/kg	-	-	-	2.12	-	-	Cattle	[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC_{0- ∞} : Area under the plasma concentration-time curve from time zero to infinity; $t_{1/2\beta}$: Elimination half-life; Vd(ss): Volume of distribution at steady state; CL: Total body clearance.

Table 2: Pharmacokinetic Parameters of Cefquinome in Cattle (Intramuscular Administration)

Dose	Cmax ($\mu\text{g/mL}$)	Tmax (h)	AUC _{0-∞} ($\text{h}\cdot\mu\text{g/mL}$)	$t_{1/2\beta}$ (h)	Bioavail ability (%)	Study Populati on	Referen ce
2 mg/kg	4.56	1.0	22.75	4.74	141	Prematur e Calves	[4]
2 mg/kg	6.93 \pm 0.58	0.5	28.40 \pm 1.30	3.73 \pm 0.10	-	Buffalo Calves	[6]
1.25 mg/kg	2.95	1.50	-	2.03 \pm 0.06	-	Cattle	[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC_{0- ∞} : Area under the plasma concentration-time curve from time zero to infinity; $t_{1/2\beta}$: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Cefquinome in Cow Milk (Intramammary Administration)

Dose (per gland)	Formulation	Cmax (ng/mL)	Tmax (h)	AUClast (h*ng/mL)	t½ (h)	MRT (h)	Relative Bioavailability (%)	Reference
75 mg	Group A (8g)	51786.3 5 ± 11948.4	0.25	300558. 57 ± 25052.7 8	5.69 ± 0.62	7.43 ± 0.79	-	[5][8][9] [10]
75 mg	Group B (3g)	59763.7 ± 8403.2	0.25	266551. 3 ± 50654.8 5	5.25 ± 1.62	4.8 ± 0.78	88.69 (vs. Group A)	[5][8][9] [10]
75 mg (3 doses, 12h apart)	-	1550 ± 210	1.8	42250 (AUC)	10.6	-	-	[11]

Cmax: Maximum milk concentration; Tmax: Time to reach maximum milk concentration; AUClast: Area under the milk concentration-time curve to the last measurable concentration; t½: Half-life; MRT: Mean residence time.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of **cefquinome sulfate** in cattle.

Pharmacokinetic Study in Premature Calves[4]

- Animals: 24 premature calves were randomly divided into two antibiotic groups, with one group receiving cefquinome.

- Drug Administration:
 - Intravenous (IV): A single dose of 2 mg/kg cefquinome was administered.
 - Intramuscular (IM): A single dose of 2 mg/kg cefquinome was administered.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: A non-compartmental method was used to analyze the plasma concentration-time data.

Pharmacokinetic Study in Buffalo Calves[6]

- Animals: Six healthy male buffalo calves were used.
- Drug Administration: A single intramuscular (IM) injection of cefquinome at a dose of 2 mg/kg body weight was administered.
- Sample Collection: Blood samples were collected prior to drug administration and at multiple time points up to 24 hours after injection.
- Analytical Method: Plasma concentrations of cefquinome were determined by high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: The disposition of plasma cefquinome was characterized by a mono-compartmental open model.

Intramammary Infusion Study in Lactating Cows[5][8]

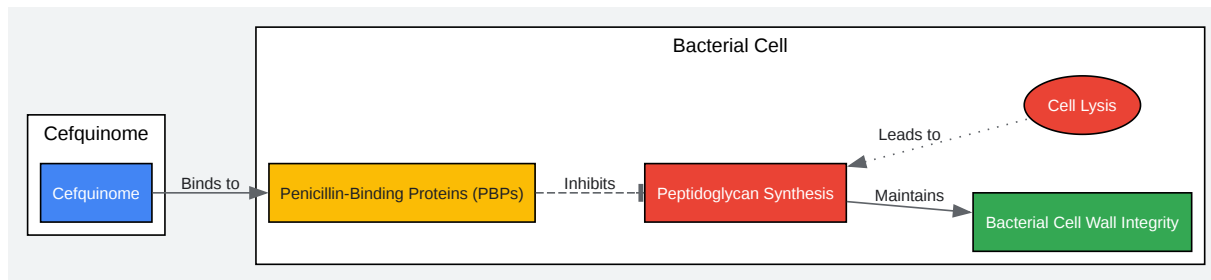
- Animals: Twelve lactating cows were used for each of the two formulation groups.
- Drug Administration: An effective dose of 75 mg of cefquinome per gland was administered as an intramammary infusion. Two different formulations were tested.
- Sample Collection: Milk samples were collected at various time intervals post-administration.

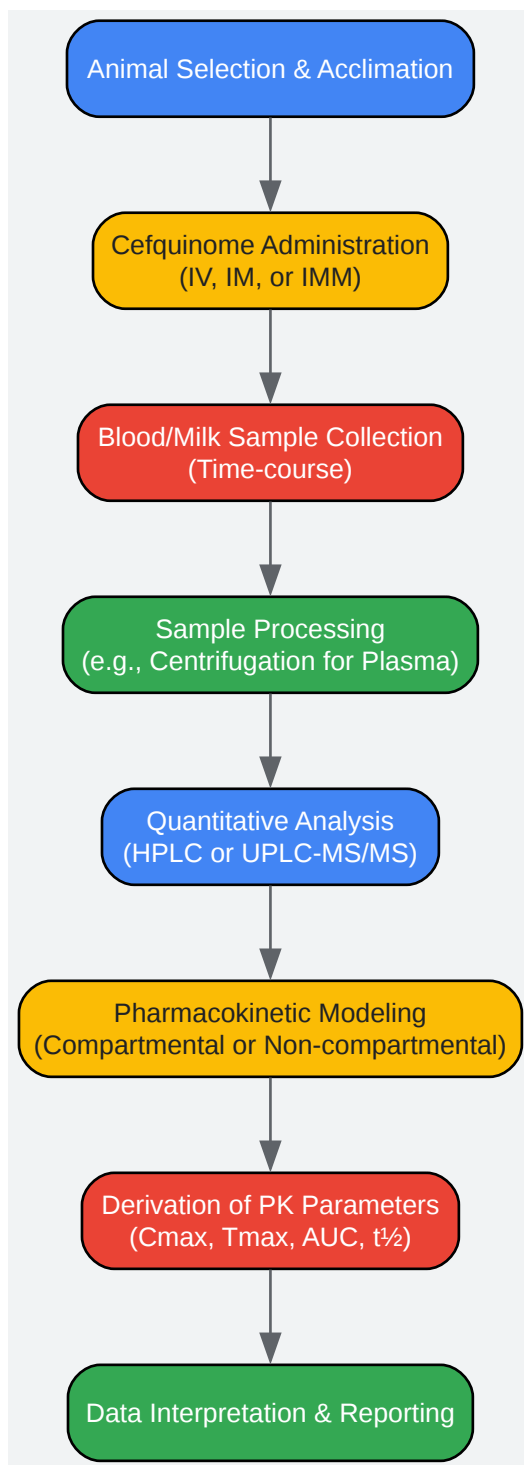
- **Analytical Method:** The concentrations of cefquinome in milk were determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- **Pharmacokinetic Analysis:** A non-compartmental analysis was conducted on the concentration of cefquinome in milk.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[2] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.





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